molecular formula C12H13NO3 B068712 (R)-3-Acetyl-4-benzyloxazolidin-2-one CAS No. 184363-65-3

(R)-3-Acetyl-4-benzyloxazolidin-2-one

Cat. No.: B068712
CAS No.: 184363-65-3
M. Wt: 219.24 g/mol
InChI Key: YMVGXIZVSPMNPD-LLVKDONJSA-N
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Description

®-3-Acetyl-4-benzyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for more complex molecules. The presence of both acetyl and benzyl groups in its structure contributes to its unique reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Acetyl-4-benzyloxazolidin-2-one typically involves the reaction of ®-4-benzyloxazolidin-2-one with an acetylating agent. One common method is the acetylation of ®-4-benzyloxazolidin-2-one using acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for ®-3-Acetyl-4-benzyloxazolidin-2-one are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Acetyl-4-benzyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: ®-3-Carboxy-4-benzyloxazolidin-2-one.

    Reduction: ®-3-Acetyl-4-aminooxazolidin-2-one.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

®-3-Acetyl-4-benzyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-3-Acetyl-4-benzyloxazolidin-2-one largely depends on its role in specific reactions. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through steric and electronic effects. The oxazolidinone ring provides a rigid framework that influences the stereochemistry of the reaction, while the acetyl and benzyl groups can participate in various interactions with reagents and substrates.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Acetyl-4-benzyloxazolidin-2-one: The enantiomer of ®-3-Acetyl-4-benzyloxazolidin-2-one, with similar reactivity but different stereochemical properties.

    ®-4-Benzyloxazolidin-2-one: Lacks the acetyl group, making it less versatile in certain reactions.

    ®-3-Acetyl-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and applications.

Uniqueness

®-3-Acetyl-4-benzyloxazolidin-2-one is unique due to the combination of its chiral oxazolidinone core and the presence of both acetyl and benzyl groups. This combination provides a balance of rigidity and reactivity, making it a valuable tool in asymmetric synthesis and other applications.

Properties

IUPAC Name

(4R)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVGXIZVSPMNPD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927841
Record name 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132836-66-9
Record name 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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